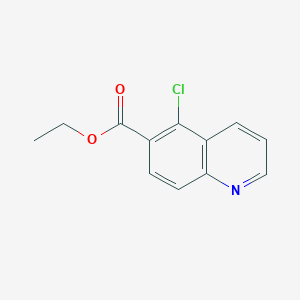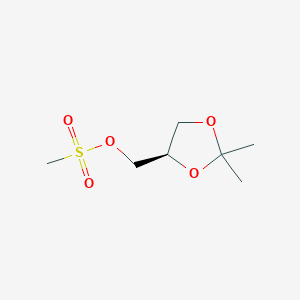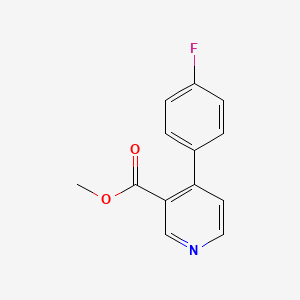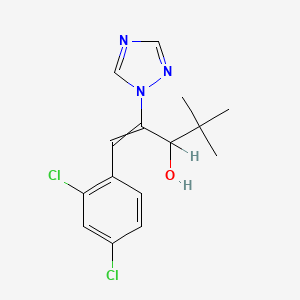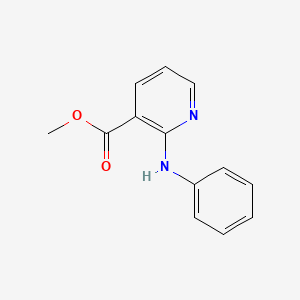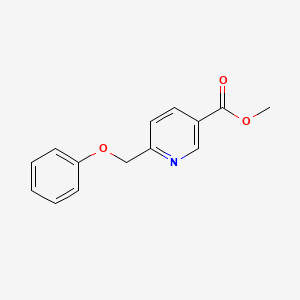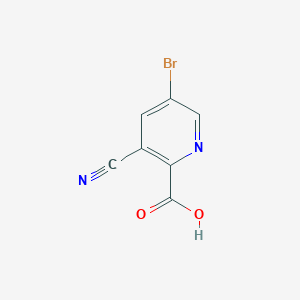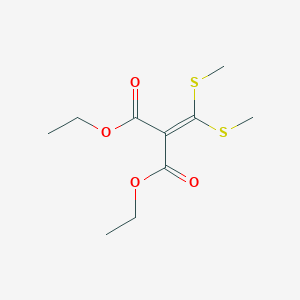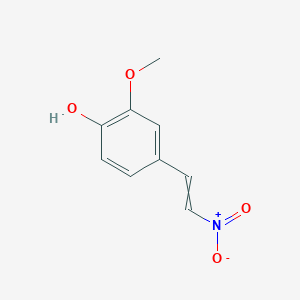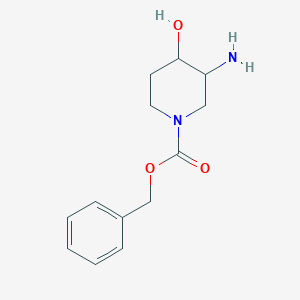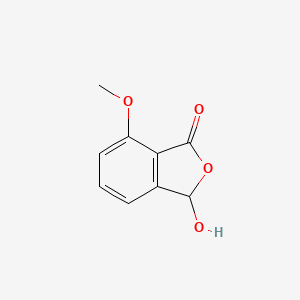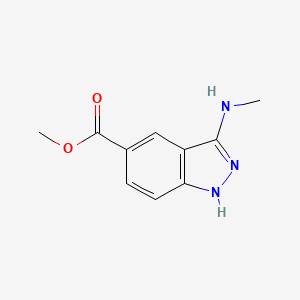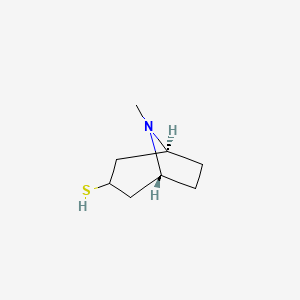
Tropine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropine-3-thiol is a chiral bicyclic compound featuring a thiol group This compound is notable for its unique structure, which includes a bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tropine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains the necessary functional groups, followed by a series of cyclization and reduction steps to form the bicyclic structure. The thiol group is then introduced through thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the bicyclic structure or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Tropine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Tropine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol: Another chiral bicyclic compound with different functional groups.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and have diverse applications.
Propiedades
Fórmula molecular |
C8H15NS |
|---|---|
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
Clave InChI |
APDHNEFQCYRUFX-DHBOJHSNSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)S |
SMILES canónico |
CN1C2CCC1CC(C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


